

AV-5080: A Head-to-Head Comparison with Leading Neuraminidase Inhibitors

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Compound of Interest		
Compound Name:	AV-5080	
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This guide provides a comprehensive, data-driven comparison of the investigational neuraminidase inhibitor **AV-5080** with established antiviral agents: Oseltamivir, Zanamivir, Peramivir, and Laninamivir. The following sections present in-vitro efficacy data, resistance profiles, and detailed experimental methodologies to facilitate an objective evaluation of **AV-5080**'s potential in the landscape of influenza therapeutics.

In-Vitro Efficacy Against Influenza A and B Viruses

AV-5080 has demonstrated potent inhibitory activity against a range of influenza A and B virus strains, including those resistant to currently marketed neuraminidase inhibitors.[1][2] The following table summarizes the 50% inhibitory concentrations (IC50) of **AV-5080** compared to other leading neuraminidase inhibitors against various wild-type and mutant influenza virus strains.



Influenza Strain	Inhibitor	IC50 (nM)	Fold Change vs. Wild-Type
A/Duck/Minnesota/15 25/1981 (H5N1)	AV-5080	0.03	-
Oseltamivir	Similar or less potent than AV-5080	-	
A/Perth/265/2009 (H1N1) - wild-type	AV-5080	0.07	-
A/California/07/2009 (H1N1)	AV-5080 (EC90)	0.71 ± 0.24	-
Oseltamivir (EC90)	~19.88	-	
A(H3N2) with NA- E119V mutation	AV-5080	Normal Inhibition (NI)	-
Oseltamivir	Highly Reduced Inhibition (HRI)	>100	
Zanamivir	Normal Inhibition (NI)	-	-
A(H5N1) with NA- E119G mutation	AV-5080	Reduced Inhibition (RI)	10-100
Oseltamivir	Reduced Inhibition (RI)	10-100	
Zanamivir	Highly Reduced Inhibition (HRI)	>100	
A(H7N9) with NA- R292K mutation	AV-5080	Highly Reduced Inhibition (HRI)	>100
Oseltamivir	Highly Reduced Inhibition (HRI)	>100	
Zanamivir	Reduced Inhibition (RI)	10-100	
Zanamivir		10-100	



A(H1N1)pdm09 with NA-H274Y mutation	AV-5080	Active	-
Oseltamivir	Resistant	-	
Influenza B (Victoria lineage) with NA- I122N/L	AV-5080	Reduced Inhibition (RI)	5-50
Influenza B (Yamagata lineage) with NA-R150K	AV-5080	Reduced Inhibition (RI)	5-50

Note: Data for Oseltamivir, Zanamivir, Peramivir, and Laninamivir against a broader range of strains are available in the literature. The table focuses on direct comparisons with **AV-5080** where data is published. Fold change interpretations are based on WHO guidelines.[3]

Resistance Profile

A significant advantage of **AV-5080** appears to be its efficacy against influenza strains that have developed resistance to other neuraminidase inhibitors, particularly oseltamivir.[1][2] The resistance profile of **AV-5080** more closely resembles that of zanamivir. This is attributed in part to a guanidine moiety in its structure, which is also present in zanamivir.

AV-5080 has shown sustained activity against viruses with the common H274Y mutation in N1 subtypes, which confers high-level resistance to oseltamivir. However, reduced susceptibility to **AV-5080** has been observed with certain mutations, including E119G and R292K in influenza A, and I122N/L and R150K in influenza B. Notably, even in cases of reduced inhibition for **AV-5080**, it can still be significantly more potent than oseltamivir against the same resistant strain. For instance, against an A(H7N9) virus with the R292K mutation, **AV-5080** was nearly 80-fold more effective than oseltamivir, despite both showing highly reduced inhibition.

Pharmacokinetic Properties

AV-5080 is an orally active neuraminidase inhibitor. Pre-clinical studies have shown that it is stable in rat, dog, and human plasma. The following table provides a comparative overview of



the pharmacokinetic parameters of approved neuraminidase inhibitors. Detailed pharmacokinetic data for **AV-5080** from human clinical trials is not yet fully published.

Parameter	AV-5080	Oseltamivir (as Oseltamivir Carboxylate)	Zanamivir	Peramivir	Laninamivir (as Laninamivir Octanoate)
Route of Administratio n	Oral	Oral (as prodrug)	Inhalation	Intravenous	Inhalation (as prodrug)
Bioavailability	Data not available	~80%	4-17% (inhaled)	100% (IV)	Not applicable (local action)
Time to Peak Plasma Conc. (Tmax)	Data not available	3-4 hours	1-2 hours	End of infusion	~3.5 hours
Elimination Half-life (t1/2)	Data not available	6-10 hours	2.5-5.1 hours	~20 hours	~19.3-22.6 hours
Primary Route of Excretion	Data not available	Renal	Renal	Renal	Renal

Experimental Protocols

Neuraminidase Inhibition Assay (Fluorometric MUNANA Assay)

The in-vitro inhibitory activity of neuraminidase inhibitors is commonly determined using a fluorometric assay employing the substrate 2'-(4-methylumbelliferyl)- α -D-N-acetylneuraminic acid (MUNANA).

Objective: To determine the concentration of a test compound required to inhibit 50% of the neuraminidase activity (IC50).



Materials:

- Influenza virus preparation with known neuraminidase activity.
- Test compounds (AV-5080, Oseltamivir carboxylate, Zanamivir, etc.) at various concentrations.
- Fluorogenic substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
- Assay buffer: 32.5 mM MES (pH 6.5), 4 mM CaCl2.
- Stop solution: 0.14 M NaOH in 83% ethanol.
- 96-well black microplates.
- Fluorometer.

Procedure:

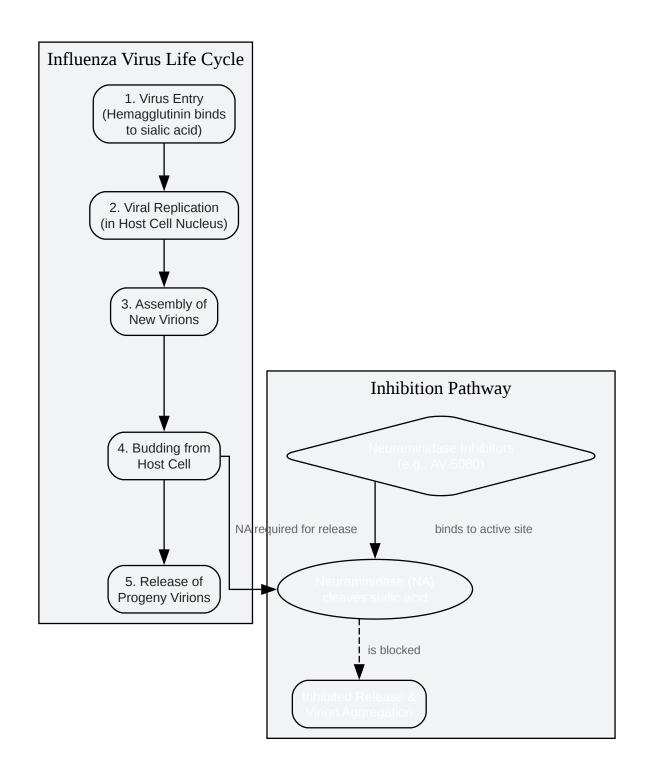
- Prepare serial dilutions of the test compounds in the assay buffer.
- In a 96-well black microplate, add the diluted test compounds, a fixed amount of influenza virus, and the assay buffer.
- Incubate the plate at 37°C for 30 minutes to allow the inhibitors to bind to the neuraminidase.
- Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.
- Incubate the plate at 37°C for 60 minutes.
- Stop the reaction by adding the stop solution.
- Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer with an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 450 nm.
- Subtract the background fluorescence from all readings.



- Calculate the percentage of neuraminidase inhibition for each concentration of the test compound relative to the control wells without an inhibitor.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression analysis.

Visualizations Mechanism of Action of Neuraminidase Inhibitors



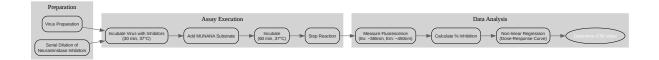


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Caption: Mechanism of action of neuraminidase inhibitors.

Experimental Workflow for IC50 Determination





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Caption: Workflow for MUNANA-based neuraminidase inhibition assay.

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